molecular formula C14H17N3O2S B5597838 5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B5597838
M. Wt: 291.37 g/mol
InChI Key: XNVFNQXBBZBYMF-UHFFFAOYSA-N
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Description

5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains a morpholine ring, an oxadiazole ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate then undergoes cyclization with a morpholine derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The oxadiazole ring and thione group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-5-[(MORPHOLIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-THIONE
  • 5-BENZYL-3-[(PIPERIDIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Uniqueness

5-BENZYL-3-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to the presence of both a morpholine ring and an oxadiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

5-benzyl-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c20-14-17(11-16-6-8-18-9-7-16)15-13(19-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVFNQXBBZBYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=S)OC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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